molecular formula C7H13NO2 B1365387 Methyl 2-amino-4-methylpent-4-enoate CAS No. 103550-87-4

Methyl 2-amino-4-methylpent-4-enoate

Cat. No.: B1365387
CAS No.: 103550-87-4
M. Wt: 143.18 g/mol
InChI Key: SQOGQAXYGUHWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-methylpent-4-enoate is an organic compound with the molecular formula C7H13NO2. It is a derivative of pentenoic acid and contains an amino group and a methyl group attached to the pentenoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Scientific Research Applications

Methyl 2-amino-4-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-methylpent-4-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-4-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the reaction of 2-amino-4-methylpent-4-enal with methanol in the presence of a reducing agent such as sodium borohydride. This method allows for the selective reduction of the aldehyde group to the corresponding ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for high yields and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-amino-4-methylpent-4-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-amino-4-methylpent-4-enol.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: 2-amino-4-methylpent-4-enoic acid

    Reduction: 2-amino-4-methylpent-4-enol

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methylpent-4-enoate depends on its specific application and the target molecule or pathway involved

    Enzyme Inhibition: The compound or its derivatives can bind to the active site of enzymes, blocking their activity and preventing the catalysis of specific biochemical reactions.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

    Nucleic Acid Interaction: The compound may interact with nucleic acids, affecting processes such as DNA replication, transcription, and translation.

Comparison with Similar Compounds

Methyl 2-amino-4-methylpent-4-enoate can be compared with other similar compounds to highlight its uniqueness:

    Methyl 2-amino-4-methylpentanoate: This compound lacks the double bond present in this compound, resulting in different reactivity and biological activity.

    Ethyl 2-amino-4-methylpent-4-enoate: The ethyl ester variant has similar chemical properties but may exhibit different physical properties such as solubility and boiling point.

    2-Amino-4-methylpent-4-enoic acid: The free acid form of the compound has different reactivity and may be used in different synthetic applications.

Properties

IUPAC Name

methyl 2-amino-4-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGQAXYGUHWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylpent-4-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylpent-4-enoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-methylpent-4-enoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-methylpent-4-enoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-methylpent-4-enoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-methylpent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.